9H-Carbazole-3-carboxylic acid 9H-Carbazole-3-carboxylic acid 9H-Carbazole-3-carboxylic acid is a natural product found in Murraya koenigii and Clausena lansium with data available.
Brand Name: Vulcanchem
CAS No.: 51035-17-7
VCID: VC21337862
InChI: InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

9H-Carbazole-3-carboxylic acid

CAS No.: 51035-17-7

Cat. No.: VC21337862

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole-3-carboxylic acid - 51035-17-7

Specification

CAS No. 51035-17-7
Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 9H-carbazole-3-carboxylic acid
Standard InChI InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16)
Standard InChI Key UZRJWXGXZKPSJO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

9H-Carbazole-3-carboxylic acid consists of a tricyclic structure with two benzene rings fused to a pyrrole ring, forming the carbazole skeleton, with a carboxylic acid group attached at the 3-position. The molecular formula is C13H9NO2, indicating the presence of thirteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific configuration that contributes to its chemical behavior and reactivity .

The chemical structure can be represented using various notation systems:

Notation SystemRepresentation
IUPAC Name9H-carbazole-3-carboxylic acid
InChIInChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16)
InChIKeyUZRJWXGXZKPSJO-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O

The nitrogen atom at position 9 in the carbazole system bears a hydrogen atom (hence "9H" in the name), which is crucial for its chemical behavior and potential for derivatization .

Physical Properties

The physical characteristics of 9H-Carbazole-3-carboxylic acid are essential for understanding its behavior in various environments and applications:

PropertyValue
Molecular Weight211.22 g/mol
AppearanceWhite solid (based on related esters described as white crystalline solids)
SolubilityLimited water solubility; more soluble in organic solvents
CAS Registry Number51035-17-7

These properties influence the compound's handling, purification methods, and application potential in different research and industrial contexts .

Chemical Identifiers

Multiple identification systems are used to unambiguously identify 9H-Carbazole-3-carboxylic acid in chemical databases and literature:

Identifier TypeValue
CAS Number51035-17-7
PubChem CID3152023
DSSTox Substance IDDTXSID30389976
WikidataQ82186299

These identifiers facilitate cross-referencing across different chemical databases and ensure proper identification in scientific literature .

Natural Occurrence

9H-Carbazole-3-carboxylic acid has been identified in certain plant species, providing insight into its natural distribution and potential biological significance:

Source Plants

The compound has been reported in two notable plant species:

Plant SpeciesFamilyDistribution
Murraya koenigiiRutaceaeCommonly known as curry leaf tree, native to India
Clausena lansiumRutaceaeKnown as wampi, native to Southern China and Southeast Asia

The presence of this compound in these related plant species from the Rutaceae family suggests a possible shared biosynthetic pathway or ecological function .

Isolation History

Historical records indicate that the carbazole alkaloid methyl carbazole-3-carboxylate, the methyl ester of 9H-Carbazole-3-carboxylic acid, was first isolated from Clausena anisata, another member of the Rutaceae family. This discovery established the natural occurrence of carbazole carboxylic acid derivatives in plant sources, contributing to our understanding of carbazole alkaloid distribution in nature .

Synthesis Methods

Several approaches have been developed for the synthesis of 9H-Carbazole-3-carboxylic acid, demonstrating the evolving methodologies in organic chemistry:

Suzuki Coupling and Cadagon Cyclization

One effective synthetic route involves a two-step process:

  • Suzuki coupling of appropriate aryl halides with boronic esters to form biaryl intermediates

  • Cadagon reductive cyclization to form the carbazole ring system

This approach has been reported to yield 9H-Carbazole-3-carboxylic acid methyl ester as a white solid with approximately 48% yield. The ester can then be hydrolyzed to obtain the free carboxylic acid .

Ester Hydrolysis

The conversion of 9H-Carbazole-3-carboxylic acid methyl ester to the free carboxylic acid involves basic hydrolysis followed by acidification:

ReagentsConditionsYield
Aqueous KOHFollowed by 6N HCl, MTBE (methyl tert-butyl ether) as solvent93%

This high-yielding hydrolysis step provides an efficient route to obtain the target carboxylic acid from its methyl ester precursor .

Alternative Methods

The literature mentions several classical approaches for constructing the carbazole skeleton that could be adapted for synthesizing substituted derivatives like 9H-Carbazole-3-carboxylic acid:

  • Fischer-Borsche synthesis

  • Graebe-Ullmann synthesis

  • Conversion of indole derivatives to carbazoles

These methods offer alternative synthetic pathways, though the search results suggest that the Suzuki coupling/Cadagon cyclization approach offers advantages in terms of regioselectivity and step economy .

Chemical Reactions

The functional groups present in 9H-Carbazole-3-carboxylic acid enable various chemical transformations:

Carboxylic Acid Reactions

The carboxylic acid group at the 3-position can undergo typical reactions associated with carboxylic acids:

  • Esterification: Reaction with alcohols to form corresponding esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents

  • Decarboxylation: Loss of the carboxylic acid group under certain conditions

The methyl ester derivative has been well-characterized and serves as both a synthetic precursor and a derivative of interest .

N-H Reactivity

The N-H group at position 9 is a site for potential functionalization:

  • N-alkylation: Introduction of alkyl groups such as methyl or ethyl

  • N-acylation: Formation of N-acyl derivatives

The related compound 9-Methyl-9H-carbazole-3-carboxylic acid (with a methyl group at the nitrogen) demonstrates one possible N-functionalized derivative .

ParameterClassification
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338
Hazard CodeXn (Harmful)
Risk Statement22

These classifications indicate that while the compound poses some hazards, they are relatively moderate compared to more dangerous chemicals .

Related Compounds and Derivatives

9H-Carbazole-3-carboxylic acid exists within a family of structurally related compounds, providing context for understanding its chemical relationships:

Ester Derivatives

The methyl ester of 9H-Carbazole-3-carboxylic acid has been well-characterized and is often used as a synthetic intermediate:

CompoundMolecular FormulaMolecular Weight
9H-Carbazole-3-carboxylic acid methyl esterC14H11NO2225.24 g/mol

This ester can be readily hydrolyzed to yield the parent carboxylic acid .

N-Substituted Derivatives

Substitution at the nitrogen position (position 9) creates a series of related compounds:

CompoundMolecular FormulaMolecular WeightCAS Number
9-Methyl-9H-carbazole-3-carboxylic acidC14H11NO2225.25 g/mol89374-79-8
9-Ethyl-9H-carbazole-3-carboxylic acidC15H13NO2239.27 g/mol-

These N-substituted derivatives may exhibit different physical, chemical, and biological properties compared to the parent compound .

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